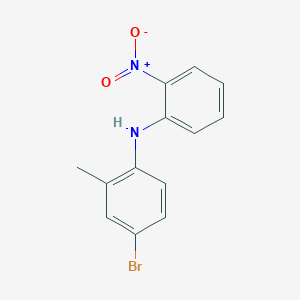
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine
Cat. No. B8405267
M. Wt: 307.14 g/mol
InChI Key: DAIWYWQIBZFLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06479524B1
Procedure details


A suspension of 5.34 g (17.4 mmol) of N-(2-nitrophenyl)-4-bromo-2-methyl-aniline and 1.7 g of platinum on charcoal is stirred in 100 ml of dichloromethane and 100 ml of methanol at a hydrogen pressure of 3 bar for 1 hour. Then the catalyst is filtered off and the filtrate is evaporated down.





Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:12]=1[CH3:18])([O-])=O.CO.[H][H]>[Pt].ClCCl>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:12]=1[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.34 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)NC1=C(C=C(C=C1)Br)C
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated down
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C=CC=C1)NC1=C(C=C(C=C1)Br)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
